molecular formula C9H5N3O B569475 Isoxazolo[4,5-g]quinoxaline CAS No. 116378-71-3

Isoxazolo[4,5-g]quinoxaline

Cat. No.: B569475
CAS No.: 116378-71-3
M. Wt: 171.159
InChI Key: GLAZOLVIJWFBRU-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-g]quinoxaline is a heterocyclic compound that combines the structural features of isoxazole and quinoxaline

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazolo[4,5-g]quinoxaline can be synthesized through various methods. One common approach involves the cyclization of quinoxaline derivatives with isoxazole precursors. For instance, the reaction of 2-quinoxalinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base can yield this compound . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the compound .

Scientific Research Applications

Isoxazolo[4,5-g]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazolo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

Uniqueness

Isoxazolo[4,5-g]quinoxaline is unique due to its combined structural features of isoxazole and quinoxaline, which confer distinct chemical and biological properties. This dual nature allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

CAS No.

116378-71-3

Molecular Formula

C9H5N3O

Molecular Weight

171.159

IUPAC Name

[1,2]oxazolo[5,4-g]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-11-8-4-9-6(5-12-13-9)3-7(8)10-1/h1-5H

InChI Key

GLAZOLVIJWFBRU-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C3C(=CC2=N1)C=NO3

Synonyms

Isoxazolo[4,5-g]quinoxaline (9CI)

Origin of Product

United States

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